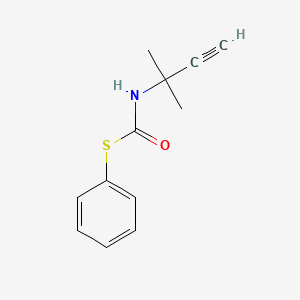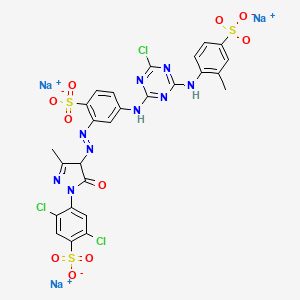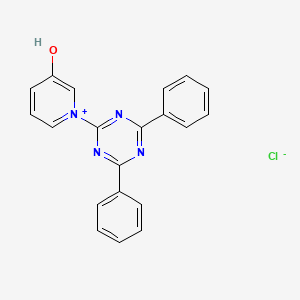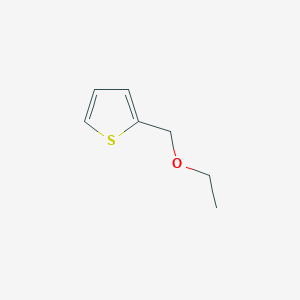
5-Acetyl-2-ethoxy-4-methylthiophene-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Acetyl-2-ethoxy-4-methylthiophene-3-carbonitrile is a heterocyclic compound that belongs to the thiophene family. Thiophenes are known for their aromatic properties and are widely used in various fields such as medicinal chemistry, materials science, and organic synthesis. The compound’s unique structure, which includes an acetyl group, an ethoxy group, a methyl group, and a carbonitrile group attached to the thiophene ring, makes it an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Acetyl-2-ethoxy-4-methylthiophene-3-carbonitrile can be achieved through various synthetic routes.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of environmentally benign reagents and catalysts is also emphasized to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Acetyl-2-ethoxy-4-methylthiophene-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the carbonitrile group to an amine or the acetyl group to an alcohol.
Substitution: Electrophilic substitution reactions can introduce new functional groups onto the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for electrophilic substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Brominated or nitrated thiophene derivatives.
Scientific Research Applications
5-Acetyl-2-ethoxy-4-methylthiophene-3-carbonitrile has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Acetyl-2-ethoxy-4-methylthiophene-3-carbonitrile involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors involved in various biological processes, such as cell signaling and metabolism.
Pathways Involved: It may modulate pathways related to oxidative stress, inflammation, and cell proliferation, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-Acetyl-5-methylthiophene: A similar compound with an acetyl group and a methyl group attached to the thiophene ring.
5-Acetyl-2-hydroxy-4-methylthiophene-3-carbonitrile: Another derivative with a hydroxy group instead of an ethoxy group.
Uniqueness
5-Acetyl-2-ethoxy-4-methylthiophene-3-carbonitrile is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets and its overall pharmacological profile .
Properties
CAS No. |
65762-91-6 |
|---|---|
Molecular Formula |
C10H11NO2S |
Molecular Weight |
209.27 g/mol |
IUPAC Name |
5-acetyl-2-ethoxy-4-methylthiophene-3-carbonitrile |
InChI |
InChI=1S/C10H11NO2S/c1-4-13-10-8(5-11)6(2)9(14-10)7(3)12/h4H2,1-3H3 |
InChI Key |
PGJAFHKDHBRTEM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C(=C(S1)C(=O)C)C)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Diethyl [1-amino-3-(methylsulfanyl)propyl]phosphonate](/img/structure/B14472481.png)




![N,N''-(Methylenedi-4,1-phenylene)bis[N'-tridecylurea]](/img/structure/B14472526.png)




![Benzoic acid, 4-[2-[(9H-fluoren-9-ylacetyl)amino]ethyl]-](/img/structure/B14472560.png)

![(E)-Bis[4-(dimethoxymethyl)phenyl]diazene](/img/structure/B14472568.png)
